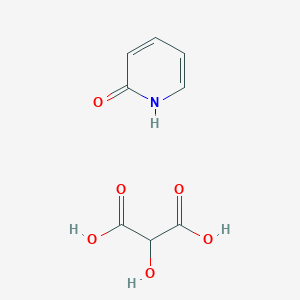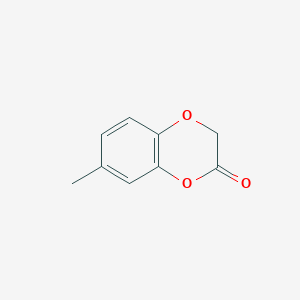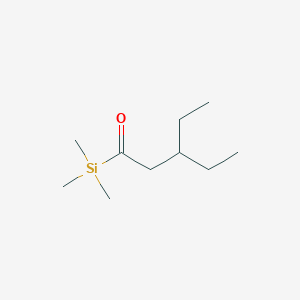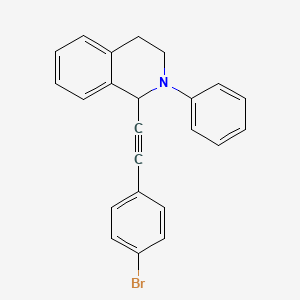
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol is an organic compound with the molecular formula C19H26O It is a substituted cyclohexene derivative, characterized by the presence of benzylidene, diethyl, and dimethyl groups on the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with a suitable cyclohexanone derivative. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Alkylation: The intermediate product from the aldol condensation is then subjected to alkylation reactions to introduce the diethyl and dimethyl groups. Common alkylating agents include ethyl iodide and methyl iodide, and the reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Hydrogenation: The final step involves the selective hydrogenation of the double bond in the cyclohexene ring to yield the desired product. This reaction is often catalyzed by palladium on carbon (Pd/C) under mild hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as distillation, recrystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like Pd/C can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as halides or amines replace the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in an organic solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Benzylidene-substituted products.
Aplicaciones Científicas De Investigación
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. For example, the benzylidene group may interact with enzyme active sites, while the diethyl and dimethyl groups can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylidene-1,3-dimethylcyclohexane: Lacks the diethyl groups, resulting in different chemical and biological properties.
3,4-Diethyl-1,6-dimethylcyclohex-3-en-1-ol: Lacks the benzylidene group, affecting its reactivity and applications.
2-Benzylidene-3,4-diethylcyclohexane: Lacks the dimethyl groups, leading to variations in its chemical behavior.
Uniqueness
2-Benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol is unique due to the combination of benzylidene, diethyl, and dimethyl groups on the cyclohexene ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
917774-45-9 |
|---|---|
Fórmula molecular |
C19H26O |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-benzylidene-3,4-diethyl-1,6-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C19H26O/c1-5-16-12-14(3)19(4,20)18(17(16)6-2)13-15-10-8-7-9-11-15/h7-11,13-14,20H,5-6,12H2,1-4H3 |
Clave InChI |
FBYKKWLKWLWXDV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC2=CC=CC=C2)C(C(C1)C)(C)O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)

![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)





![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)

![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
